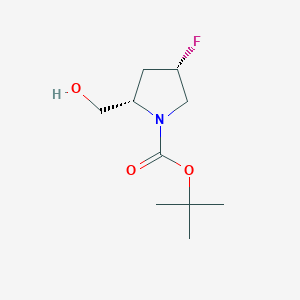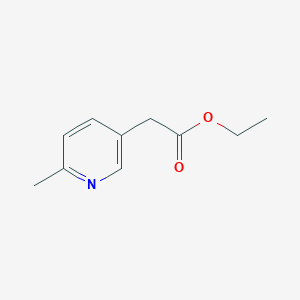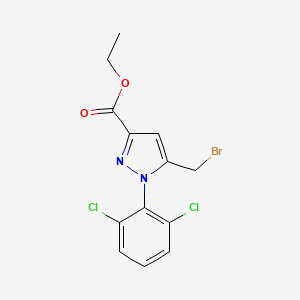
5-溴甲基-1-(2,6-二氯苯基)-1H-吡唑-3-羧酸乙酯
描述
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H11BrCl2N2O2. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a bromomethyl group, a dichlorophenyl group, and an ethyl ester group attached to the pyrazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (378 g/mol) and molecular formula (C13H11BrCl2N2O2). Other properties such as melting point, boiling point, and density were not specified in the sources I have access to .科学研究应用
合成和化学反应性
化学化合物 5-溴甲基-1-(2,6-二氯苯基)-1H-吡唑-3-羧酸乙酯在合成化学中用作一种多功能前体,促进了各种吡唑衍生物的合成。Martins 等人(2013 年)展示了其在通过环缩合反应合成 3-乙氧甲基-5-三氟甲基-1H-吡唑中的用途,突出了其在生产 3-叠氮甲基和 3-氨基甲基吡唑衍生物中的作用,展示了其在亲核取代反应中的多功能性 (Martins 等,2013)。
光学和电子应用
Chandrakantha 等人(2013 年)探索了 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯的光学非线性,确定了具有光学限制应用潜力的化合物。这项研究强调了此类衍生物在开发光子学和光电子学材料中的重要性,强调了它们在增强材料光学性能中的作用 (Chandrakantha 等,2013)。
材料科学和腐蚀抑制
已经评估了包括基于目标结构的吡唑衍生物在内的吡唑衍生物作为腐蚀抑制剂的功效。Herrag 等人(2007 年)研究了使用吡唑衍生物在盐酸中保护钢材,揭示了它们显着降低腐蚀速率的潜力。此类研究突出了这些化合物在工业环境中的应用,其中耐腐蚀性对于维持金属部件的完整性至关重要 (Herrag 等,2007)。
结构和分子研究
吡唑衍生物的结构表征提供了对其分子性质和潜在应用的见解。Viveka 等人(2016 年)详细介绍了 5-甲基-1-苯基-1H-吡唑-4-羧酸乙酯的合成、结构分析和理论研究,全面了解了其在分子水平上的化学行为和相互作用。此类研究有助于将这些化合物更广泛地应用于制药、材料科学和化学领域 (Viveka 等,2016)。
属性
IUPAC Name |
ethyl 5-(bromomethyl)-1-(2,6-dichlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrCl2N2O2/c1-2-20-13(19)11-6-8(7-14)18(17-11)12-9(15)4-3-5-10(12)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDFFAKCTATEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)CBr)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

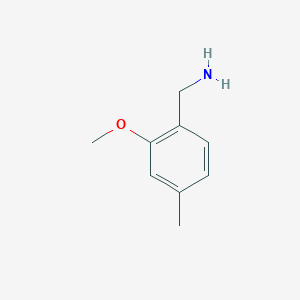
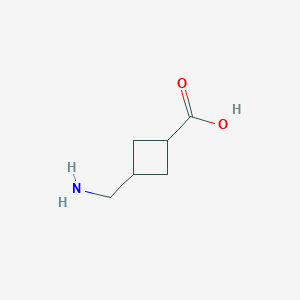
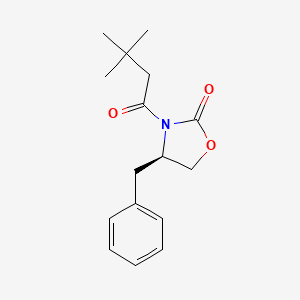
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)
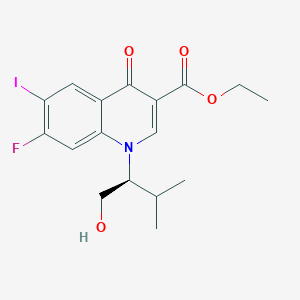
![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)
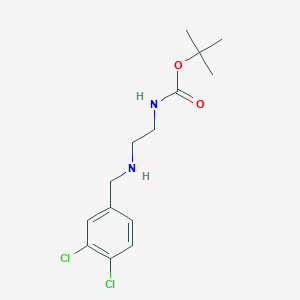
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
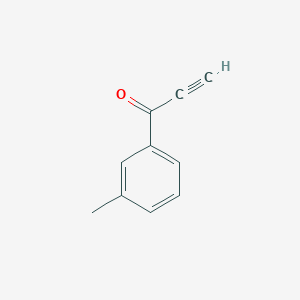
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)
